2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid
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Overview
Description
2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, a triazole ring, and a phenyl group
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been studied for their promising anticancer properties . They have shown cytotoxic activities against various human cancer cell lines .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
It is known that 1,2,4-triazole derivatives have shown cytotoxic activities against various human cancer cell lines .
Action Environment
It is known that the efficacy of 1,2,4-triazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
The compound, due to its triazole moiety, is capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Triazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid typically involves multi-step organic reactions The phenyl group is then added via electrophilic aromatic substitution
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]butanoic acid: Contains a butanoic acid group.
Uniqueness
The uniqueness of 2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid lies in its specific combination of functional groups and rings, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2Z)-4-oxo-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c19-11(20)6-10-12(21)18(9-4-2-1-3-5-9)13(22-10)16-17-7-14-15-8-17/h1-5,7-8,10H,6H2,(H,19,20)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXSCXSMMYCMII-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=NN3C=NN=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=N\N3C=NN=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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